
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPA is a small molecule that is commonly used as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery.
Mecanismo De Acción
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to bind to the amyloid beta peptide, which is implicated in Alzheimer's disease, inhibiting its aggregation and toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins, leading to changes in metabolic pathways and cellular signaling. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. This compound is also a small molecule, which makes it easy to study using various biochemical and biophysical techniques. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of interest is the study of this compound's mechanism of action at the molecular level. Understanding how this compound interacts with enzymes and proteins could lead to the development of new drugs and therapies. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity, making it an even more useful tool for scientific research.
Métodos De Síntesis
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 4-nitrophenylacetic acid and 3-methoxypropylamine in the presence of a coupling agent. The reaction yields this compound as a yellow solid with a high purity of around 98%. The synthesis method of this compound is relatively easy and cost-effective, making it a popular tool for scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-3-(4-nitrophenyl)acrylamide is widely used in scientific research as a tool to study protein-ligand interactions, enzyme kinetics, and drug discovery. This compound has been used to identify potential drug targets for cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used to study the binding affinity of various proteins and enzymes, providing insights into their mechanism of action.
Propiedades
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-10-2-9-14-13(16)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,2,9-10H2,1H3,(H,14,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKHYMJSMLMDG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-bis(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5124737.png)
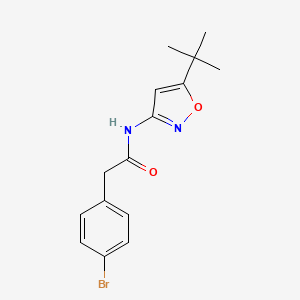
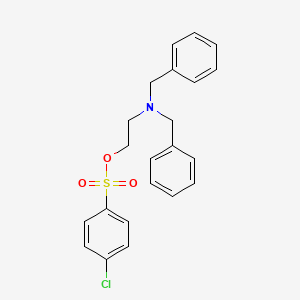
![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)
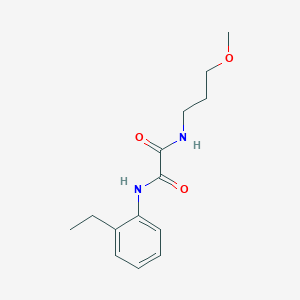
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
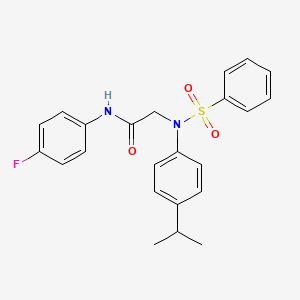

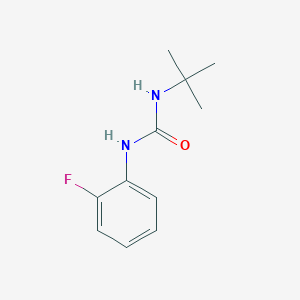

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
